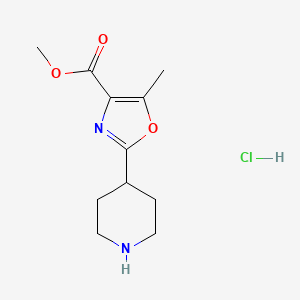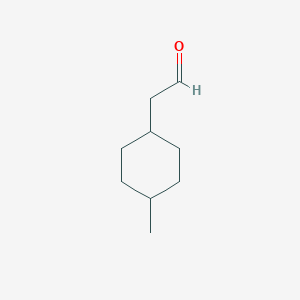
2-(4-Methylcyclohexyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a cyclohexane ring substituted with a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Methylcyclohexyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 2-(4-Methylcyclohexyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another method is the hydroformylation of 4-Methylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products
Oxidation: 2-(4-Methylcyclohexyl)acetic acid.
Reduction: 2-(4-Methylcyclohexyl)ethanol.
Condensation: β-Hydroxy aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.
Wirkmechanismus
The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar functional group but lacks the cyclohexane ring.
Benzaldehyde: Contains a benzene ring instead of a cyclohexane ring.
Cyclohexanecarboxaldehyde: Similar structure but without the methyl substitution.
Uniqueness
2-(4-Methylcyclohexyl)acetaldehyde is unique due to the presence of both a cyclohexane ring and a methyl group, which can influence its reactivity and applications compared to simpler aldehydes like acetaldehyde or benzaldehyde.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
JJYINMRODRODBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


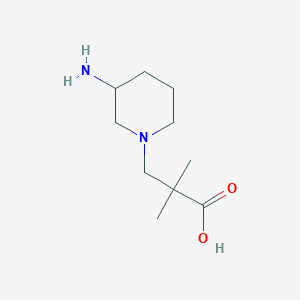
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
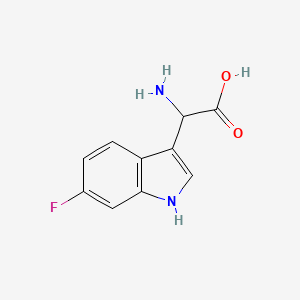
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
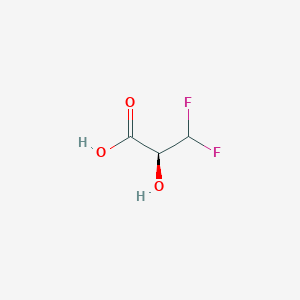
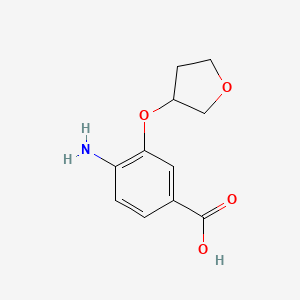
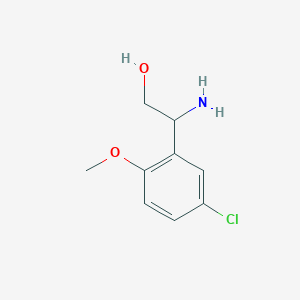
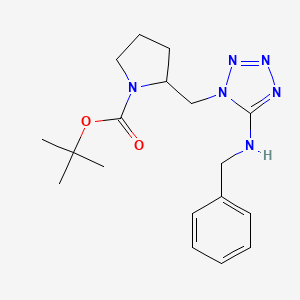

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
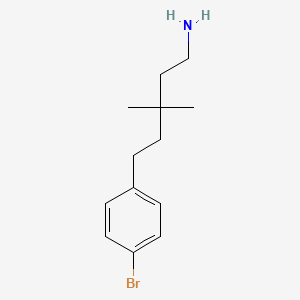
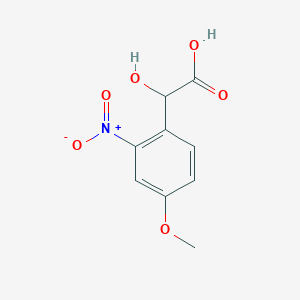
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
